![molecular formula C18H14F2N4O4 B2529625 (Z)-2-cyano-3-[1-(2-cyanoethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]pyrazol-4-yl]prop-2-enoic acid CAS No. 956374-01-9](/img/structure/B2529625.png)
(Z)-2-cyano-3-[1-(2-cyanoethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]pyrazol-4-yl]prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound, based on its IUPAC name, is quite complex. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Additionally, it has multiple cyano and methoxy groups attached to different parts of the molecule. These functional groups will likely have a significant impact on the compound’s chemical properties .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would largely depend on the conditions and the reagents present. The cyano groups might undergo addition reactions, and the methoxy groups could potentially be substituted depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the cyano groups would likely contribute to the compound’s polarity, potentially making it more soluble in polar solvents. The methoxy groups might also influence the compound’s solubility and reactivity .Aplicaciones Científicas De Investigación
Chemical Synthesis and Biological Activity
The molecule (Z)-2-cyano-3-[1-(2-cyanoethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]pyrazol-4-yl]prop-2-enoic acid represents a complex chemical structure with potential applications in various fields of scientific research. While the specific compound was not directly found, insights into similar complex molecules offer a glimpse into the type of research applications such structures might have.
Synthesis of Complex Molecules : The synthesis of complex organic molecules, such as the reaction of pentafluoroacetophenone with dimethyl oxalate in the presence of sodium methylate, highlights the intricate methodologies used in creating compounds with potential pharmaceutical applications (Pimenova et al., 2003).
Biological Activity : Compounds with elaborate structures often undergo screening for biological activity, such as antimicrobial properties. For instance, fatty acid hydrazides showed antimicrobial activity against various bacteria, suggesting that similarly complex compounds could be explored for their therapeutic potential (Banday et al., 2010).
Material Science Applications : Beyond pharmaceuticals, complex organic molecules contribute to material sciences, such as the development of bio-based benzoxazine monomers for creating materials with specific thermal and thermo-mechanical properties. This showcases the versatility of complex organic structures in enhancing the reactivity of molecules for various industrial applications (Trejo-Machin et al., 2017).
Nonlinear Optical Materials : The exploration of N-substituted compounds for their nonlinear optical properties indicates the potential for complex molecules in developing new materials for optical limiting applications, which are crucial in protecting optical sensors from damage by intense light sources (Chandrakantha et al., 2013).
Coordination Chemistry and Detection Applications : Zinc(II) coordination polymers constructed from complex organic ligands demonstrate unique luminescent properties, making them suitable for the detection of specific compounds such as picric acid. This application is significant in environmental monitoring and safety protocols (Zheng et al., 2021).
Mecanismo De Acción
Without specific context or additional information, it’s challenging to predict the exact mechanism of action of this compound. If it’s intended for use in a biological context, the compound could interact with various enzymes or receptors in the body. The pyrazole ring, in particular, is a common motif in many pharmaceutical compounds .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(Z)-2-cyano-3-[1-(2-cyanoethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]pyrazol-4-yl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N4O4/c1-27-15-8-11(3-4-14(15)28-18(19)20)16-13(7-12(9-22)17(25)26)10-24(23-16)6-2-5-21/h3-4,7-8,10,18H,2,6H2,1H3,(H,25,26)/b12-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCDRPIXZTWOOM-GHXNOFRVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NN(C=C2C=C(C#N)C(=O)O)CCC#N)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2=NN(C=C2/C=C(/C#N)\C(=O)O)CCC#N)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

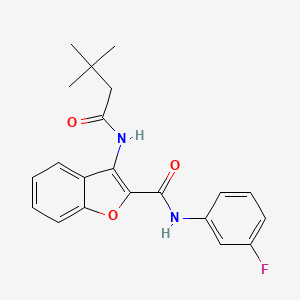
![N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2529545.png)

![3,4-dimethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2529547.png)
![6-(2-Fluorophenyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2529548.png)
![N-(2,4-difluorobenzyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2529550.png)

![7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2529553.png)
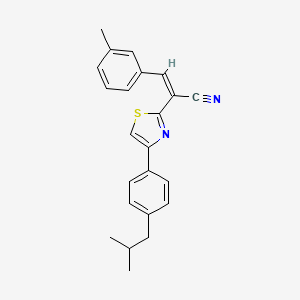
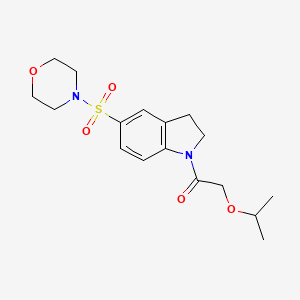

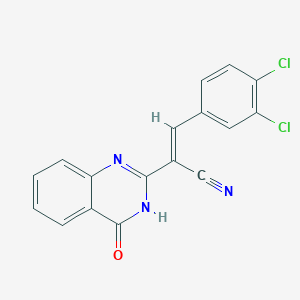
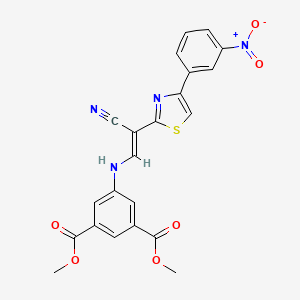
![2-(2-(4-(2-(4-fluorophenyl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2529564.png)